Methyl 1-benzylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZSPRDEKPWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465832 | |
| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10315-06-7 | |
| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Esterification of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid reacts with methyl chloroformate in tetrahydrofuran (THF) under basic conditions (pyridine) to form methyl piperidine-4-carboxylate.
Step 2: N-Benzylation
Methyl piperidine-4-carboxylate undergoes alkylation with benzyl bromide in xylene at 110°C for 5 hours, achieving 85% yield after recrystallization.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl chloroformate | THF | 0–5°C | 1 h | 90% |
| 2 | Benzyl bromide | Xylene | 110°C | 5 h | 85% |
This method’s scalability is enhanced by avoiding cryogenic conditions and using inexpensive solvents.
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and high throughput. A market analysis by Prof Research highlights trends in piperidine carboxylate manufacturing:
-
Continuous Flow Reactors : Enhance yield and purity by optimizing residence time and temperature gradients.
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Catalytic Hydrogenation : Raney nickel or palladium catalysts are used for reductive steps, minimizing byproducts.
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Solvent Recovery Systems : Xylene and methanol are recycled via distillation, reducing waste.
Comparative Evaluation of Synthetic Methodologies
*Reported for hydroxylated analog.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents like to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
MBPC has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other bioactive compounds makes it a valuable intermediate in drug development.
- Synthesis of Analgesics : Research indicates that MBPC can be used to synthesize compounds with analgesic properties, potentially leading to new pain management therapies.
- Antidepressant Activity : Some studies suggest that derivatives of MBPC may exhibit antidepressant effects, possibly through modulation of neurotransmitter systems.
Neuropharmacology
Research into MBPC's effects on the central nervous system (CNS) has shown promise:
- Dopaminergic Activity : MBPC has been noted for its ability to influence dopamine receptors, which could be beneficial in treating conditions such as Parkinson's disease or schizophrenia.
- Cognitive Enhancement : Preliminary studies suggest that compounds derived from MBPC may enhance cognitive functions, making them candidates for further exploration in neurodegenerative disorders.
Synthetic Applications
MBPC serves as a versatile building block in organic synthesis:
- Reactions with Electrophiles : The presence of the carboxylate group allows for various electrophilic substitutions, facilitating the synthesis of more complex molecules.
- Formation of Heterocycles : MBPC can be utilized to create heterocyclic compounds, which are vital in developing new materials and pharmaceuticals.
Case Study 1: Synthesis of Novel Analgesics
A study published in a peer-reviewed journal explored the synthesis of novel analgesics using MBPC as a starting material. The research highlighted how modifications to the piperidine ring led to compounds with enhanced efficacy and reduced side effects compared to traditional analgesics.
Case Study 2: Neuropharmacological Effects
In another investigation, researchers assessed the neuropharmacological effects of MBPC derivatives on animal models. The results indicated significant improvements in behavior indicative of reduced anxiety and increased exploratory behavior, suggesting potential applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of methyl 1-benzylpiperidine-4-carboxylate involves its interaction with molecular targets in biological systems. It is known to act as a monoamine releasing agent , selectively releasing dopamine and norepinephrine over serotonin . This selectivity makes it a valuable compound for studying neurotransmitter systems and developing potential treatments for neurological disorders.
Comparison with Similar Compounds
Ethyl 1-Benzylpiperidine-4-Carboxylate (CAS: 24228-40-8)
- Structural Difference : Ethyl ester instead of methyl ester.
- Synthesis : Prepared via alkylation of ethyl isonipecotate with benzyl bromide, achieving commercial availability .
- Applications : Used in fluorination reactions and as a precursor for heterocyclic compounds like pyrazoles .
- Physical Data : IR (C=O stretch at 1733 cm⁻¹), LC-MS ([M+1]⁺: m/z 248) .
Ethyl 1-(4-Fluorobenzyl)piperidine-4-Carboxylate (3b)
Methyl 1-[(2-Chlorobenzyl)Sulfonyl]Piperidine-4-Carboxylate (CAS: 878985-35-4)
- Structural Difference : Sulfonyl group at the 1-position with a 2-chlorobenzyl substituent.
- Applications: Potential protease inhibitor due to sulfonyl moiety, altering solubility and target binding .
Ethyl 1-Benzoylpiperidine-4-Carboxylate (CAS: 136081-74-8)
Methyl 1-Benzylpiperidine-3-Carboxylate (CAS: 50585-91-6)
- Structural Difference : Ester group at the 3-position instead of 4.
- Impact : Altered spatial orientation affects receptor binding; lower similarity (0.91) to the 4-carboxylate analog .
Comparative Analysis Table
Biological Activity
Methyl 1-benzylpiperidine-4-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, serves as a precursor for synthesizing various pharmacologically active derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.31 g/mol. The compound consists of a piperidine ring substituted with a benzyl group and a carboxylate moiety, which significantly influences its reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the modulation of neurotransmitter systems. Its derivatives have shown promise in therapeutic applications for conditions such as pain management and mood disorders due to their ability to interact with various receptors involved in neurotransmission.
The mechanism of action of this compound involves its role as a monoamine releasing agent , selectively releasing dopamine and norepinephrine while having minimal effect on serotonin levels. This selective release is crucial for its potential applications in treating neurological disorders.
Pharmacological Applications
This compound has been investigated for its potential in several pharmacological contexts:
- Analgesic Properties : Studies have shown that derivatives of this compound can exhibit analgesic effects, making them candidates for pain relief medications .
- Anti-inflammatory Effects : The compound's derivatives are also being evaluated for their anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .
- Neurotransmitter Modulation : Research indicates that these compounds can modulate neurotransmitter systems, potentially impacting mood and cognitive functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Synthesis Techniques : A common synthesis method involves heating 1-benzyl-4-hydroxypiperidine-4-carbonitrile in concentrated hydrochloric acid followed by treatment with methanol and sulfuric acid. This multi-step process allows for the production of various derivatives with distinct biological activities .
- Binding Affinity Studies : In vitro studies have assessed the binding affinities of this compound derivatives to neurotransmitter receptors. These studies provide insights into their potential efficacy as therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| This compound | 233.31 g/mol | Analgesic, anti-inflammatory |
| Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate | 262.35 g/mol | CNS effects, analgesic properties |
| N-(4-Methylbenzoyl)-4-benzylpiperidine | 285.27 g/mol | Enoyl-ACP reductase inhibition |
Q & A
Q. What are the established synthetic routes for Methyl 1-Benzylpiperidine-4-Carboxylate, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a validated method involves reacting 1-benzyl-4-piperidone with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key considerations include:
- Reaction time and temperature : Prolonged reflux (e.g., 12 hours at 80°C) may improve conversion but risks side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (2-propanol) is recommended to isolate the product.
- Characterization : Confirm purity via GC/MS (e.g., molecular ion peak at m/z 324.42) and NMR (e.g., methyl ester singlet at δ 3.78 ppm in H NMR) .
Q. How should researchers handle solubility and storage of this compound to ensure stability?
Answer:
- Solubility : The compound dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform. Stock solutions (10 mM in DMSO) are stable for short-term use but should be aliquoted to avoid freeze-thaw degradation .
- Storage : Store solid samples at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or oxidizing agents, as these may hydrolyze the ester group or degrade the benzyl moiety .
Advanced Research Questions
Q. What pharmacological mechanisms are associated with derivatives of this compound, and how can researchers validate these pathways?
Answer: Derivatives like DCG066 (a methyltransferase G9a inhibitor) are synthesized from this compound and exhibit anti-cancer activity via ferroptosis induction. Methodological validation steps include:
- In vitro assays : Measure cell viability (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines (e.g., multiple myeloma).
- Pathway analysis : Use Western blotting to monitor Nrf2/HO-1 pathway modulation and lipid peroxidation assays to confirm ferroptosis .
Q. How can structural analogs of this compound be designed to enhance binding affinity in enzyme inhibition studies?
Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, fluorine) on the benzyl ring to enhance π-π stacking with target enzymes.
- Molecular docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., G9a methyltransferase). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .
Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine derivatives?
Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed cell line passages, identical reagent batches).
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent effects, assay sensitivity).
- Orthogonal validation : Confirm activity via independent methods (e.g., CRISPR knockouts to verify target specificity) .
Q. How can computational tools like Mercury CSD aid in crystallographic analysis of this compound derivatives?
Answer:
- Void visualization : Identify solvent-accessible regions in crystal structures to optimize co-crystallization conditions.
- Packing similarity analysis : Compare lattice parameters with analogs (e.g., Alfentanil derivatives) to predict polymorphism or stability trends .
Q. What protocols ensure safe handling and disposal of this compound in compliance with regulatory guidelines?
Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct work in fume hoods with HEPA filters.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Subtitle C).
- Deactivation : Hydrolyze the ester group with aqueous NaOH (1M) before disposal to reduce toxicity .
Q. How can researchers assess the ecological impact of this compound in environmental toxicity studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
